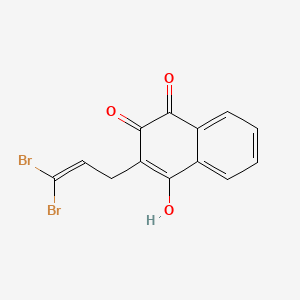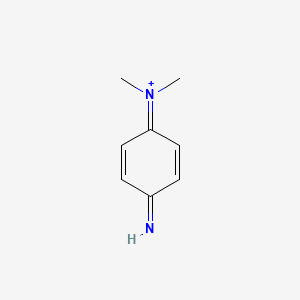
1,3,7-Trimethylpteridine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7-Trimethylpteridine-2,4(1h,3h)-dione is a heterocyclic organic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound is characterized by its unique structure, which includes three methyl groups attached to the pteridine ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethylpteridine-2,4(1h,3h)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetone in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including cyclization and methylation, to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
1,3,7-Trimethylpteridine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydropteridines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinones, each with distinct chemical and biological properties.
科学的研究の応用
1,3,7-Trimethylpteridine-2,4(1h,3h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme cofactors and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent markers.
作用機序
The mechanism of action of 1,3,7-Trimethylpteridine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity, interference with DNA synthesis, and alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
- 1,3,6-Trimethylpteridine-2,4(1h,3h)-dione
- 1,3,7-Trimethylxanthine
- 1,3,7-Trimethyluric acid
Uniqueness
1,3,7-Trimethylpteridine-2,4(1h,3h)-dione is unique due to its specific methylation pattern and its ability to participate in a wide range of chemical reactions. Its structural features confer distinct biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
32526-79-7 |
|---|---|
分子式 |
C9H10N4O2 |
分子量 |
206.20 g/mol |
IUPAC名 |
1,3,7-trimethylpteridine-2,4-dione |
InChI |
InChI=1S/C9H10N4O2/c1-5-4-10-6-7(11-5)12(2)9(15)13(3)8(6)14/h4H,1-3H3 |
InChIキー |
AYNMJWQFQJZDLL-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C(=N1)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


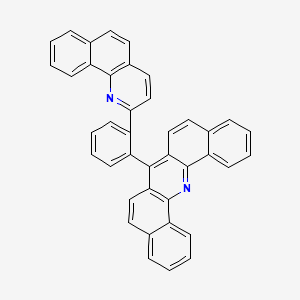
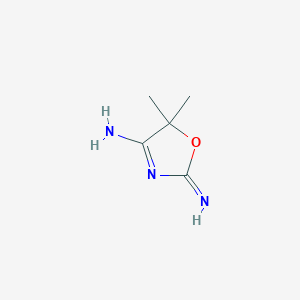

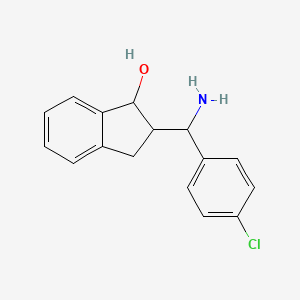
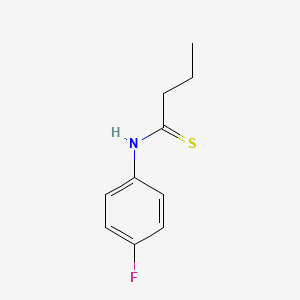

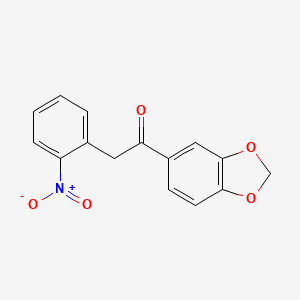
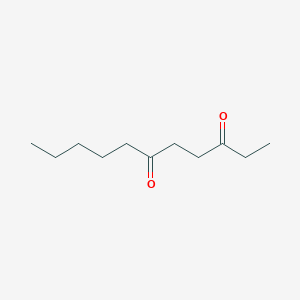
![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)


![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
